molecular formula C8H10F5NS B12297633 N,N-Dimethyl-4-(pentafluoro-l6-sulfanyl)aniline

N,N-Dimethyl-4-(pentafluoro-l6-sulfanyl)aniline

Cat. No.: B12297633
M. Wt: 247.23 g/mol
InChI Key: LPYIRLBXLHFEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-(pentafluoro-l6-sulfanyl)aniline: is a chemical compound with the molecular formula C8H10F5NS and a molecular weight of 247.23 g/mol It is characterized by the presence of a pentafluoro-l6-sulfanyl group attached to an aniline ring, which is further substituted with two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(pentafluoro-l6-sulfanyl)aniline typically involves the reaction of 4-nitroaniline with pentafluorosulfur trifluoride (SF5Cl) under controlled conditions. The nitro group is then reduced to an amine, followed by N,N-dimethylation using formaldehyde and formic acid or other suitable methylating agents .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and stringent control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, acylating agents, and other electrophiles/nucleophiles.

Major Products:

    Oxidation: N-oxides, sulfoxides.

    Reduction: Amines, reduced derivatives.

    Substitution: Halogenated, alkylated, or acylated products.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(pentafluoro-l6-sulfanyl)aniline involves its interaction with specific molecular targets and pathways. The pentafluoro-l6-sulfanyl group imparts unique electronic and steric properties, influencing the compound’s reactivity and binding affinity. This can lead to modulation of enzymatic activities, receptor interactions, and other biochemical processes .

Comparison with Similar Compounds

    N,N-Dimethylaniline: Lacks the pentafluoro-l6-sulfanyl group, resulting in different chemical and physical properties.

    4-(Pentafluoro-l6-sulfanyl)aniline: Lacks the N,N-dimethyl substitution, affecting its reactivity and applications.

    N,N-Dimethyl-4-fluoroaniline: Contains a single fluorine atom instead of the pentafluoro-l6-sulfanyl group, leading to distinct properties and uses.

Uniqueness: N,N-Dimethyl-4-(pentafluoro-l6-sulfanyl)aniline is unique due to the presence of both the N,N-dimethyl and pentafluoro-l6-sulfanyl groups, which confer specific electronic, steric, and reactivity characteristics. These properties make it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H10F5NS

Molecular Weight

247.23 g/mol

IUPAC Name

N,N-dimethyl-4-(pentafluoro-λ6-sulfanyl)aniline

InChI

InChI=1S/C8H10F5NS/c1-14(2)7-3-5-8(6-4-7)15(9,10,11,12)13/h3-6H,1-2H3

InChI Key

LPYIRLBXLHFEAX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)S(F)(F)(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.